molecular formula C12H9FO3 B13180886 2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid

2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid

Cat. No.: B13180886
M. Wt: 220.20 g/mol
InChI Key: XGJAWUBQCXWXAP-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid is a furan-based acetic acid derivative featuring a 2-fluorophenyl substituent at the 5-position of the furan ring. Structurally, it belongs to the class of furylacetic acids, which are characterized by a fused furan ring linked to an acetic acid moiety. Such compounds are often synthesized via multicomponent reactions involving hydroxyl derivatives, arylglyoxals, and Meldrum’s acid, as demonstrated in studies on analogous furylacetic acids .

Properties

Molecular Formula

C12H9FO3

Molecular Weight

220.20 g/mol

IUPAC Name

2-[5-(2-fluorophenyl)furan-2-yl]acetic acid

InChI

InChI=1S/C12H9FO3/c13-10-4-2-1-3-9(10)11-6-5-8(16-11)7-12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

XGJAWUBQCXWXAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthesis via Oxidation of 2-Acetylfuran Derivatives

One approach involves the oxidation of 2-acetylfuran derivatives to 2-oxo-2-furanacetic acid intermediates, which can then be converted to the target compound through subsequent functionalization.

  • Step 1: Oxidation of 2-acetylfuran

    Under metal salt catalysis (e.g., copper sulfate pentahydrate), 2-acetylfuran is reacted with sodium nitrite in acidic aqueous media (HCl and H2SO4) at approximately 65°C. The nitrous acid is added dropwise over several hours to achieve high conversion (near 100%) to 2-oxo-2-furanacetic acid with purity around 98.7% as confirmed by high-performance liquid chromatography (HPLC).

  • Step 2: Conversion to methoxyimino derivative

    The aqueous solution containing 2-oxo-2-furanacetic acid is adjusted to pH 3 and reacted with methoxyamine hydrochloride at 10°C for 2 hours, yielding the methoxyimino derivative with cis conversion around 82.5% by HPLC.

  • Step 3: Work-up

    The reaction mixture is treated with sodium sulfide and activated carbon, filtered, acidified to pH < 0.5, and extracted with dichloromethane. Organic layers are combined, washed with saline, dried over anhydrous sodium sulfate, and concentrated to isolate the product.

This method, while demonstrated for 2-oxo-2-furanacetic acid, can be adapted for 2-[5-(2-fluorophenyl)furan-2-yl]acetic acid by starting from the corresponding 5-(2-fluorophenyl)-2-acetylfuran derivative.

One-Pot Synthesis of 2-(Furan-2-yl)-2-glyoxalic Acid Intermediates

Another method involves a one-pot reaction starting from furfural derivatives:

  • Step 1: Formation of intermediate

    Furfural is dissolved in a methanol-water mixture and reacted with nitromethane. The reaction mixture is then treated with acetic acid and copper salts (e.g., copper acetate monohydrate or copper chloride) under an oxygen atmosphere at 90°C for 3 hours. This step oxidizes the aldehyde to 2-(furan-2-yl)-2-oxoacetic acid with conversion rates between 85% and 90%.

  • Step 2: Isolation

    After reaction completion, volatile components are removed by rotary evaporation, and the pH is adjusted to 3 with hydrochloric acid to obtain the acid solution, which can be used directly for further functionalization.

This protocol can be modified by using 5-(2-fluorophenyl)furfural as the starting material to yield the corresponding 2-[5-(2-fluorophenyl)furan-2-yl]-2-oxoacetic acid intermediate, which can be converted to the acetic acid derivative.

Electrophilic Aromatic Substitution and Hydrophenylation

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents & Conditions Conversion/Yield (%) Notes
Oxidation of 2-acetylfuran derivatives 2-acetylfuran or substituted analogs CuSO4·5H2O, NaNO2, HCl, H2SO4, 65°C, several hrs ~100 conversion, 98.7 purity Suitable for preparing 2-oxo-2-furanacetic acid intermediates
One-pot oxidation of furfural derivatives Furfural or substituted furfural Cu acetate or Cu chloride, AcOH, MeOH/H2O, 90°C, air 85-90 conversion Direct intermediate formation, adaptable to fluorophenyl derivatives
Electrophilic hydrophenylation 3-(furan-2-yl)propenoic acids AlCl3 or AlBr3, benzene or substituted benzene, room temp Up to 65 yield Useful for aryl substitution on furan ring; fluorophenyl analogs possible

Summary and Recommendations

  • The oxidation of 2-acetylfuran derivatives under metal salt catalysis provides a reliable route to 2-oxo-furanacetic acid intermediates, which can be further functionalized to the target acid.

  • The one-pot synthesis from furfural derivatives offers an efficient and scalable approach to the key intermediate, with the advantage of direct use in subsequent steps.

  • Electrophilic aromatic substitution using Lewis acids is effective for introducing the 2-fluorophenyl substituent on the furan ring, especially when starting from furan propenoic acids.

  • Combining these methods allows a synthetic route to 2-[5-(2-fluorophenyl)furan-2-yl]acetic acid by first preparing the 5-(2-fluorophenyl)furan intermediate followed by oxidation and acetic acid side chain introduction.

These methods are supported by high-performance liquid chromatography and other analytical techniques to ensure high purity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Silver nitrate, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid:

Scientific Research Applications
2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid is a chemical compound with the CAS No. 1018586-46-3 . BLD Pharm offers it in various sizes and prices, but it is temporarily out of stock .

Antibacterial Research
While not directly discussing 2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid, one study synthesizes and evaluates related compounds for antibacterial activity . Specifically, (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and tested . These compounds showed good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values in the range of 2–4 µg/mL . Certain compounds (4c, 4d, 4e, and 4f) were particularly potent, with MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains . The researchers substituted the chalcone moiety with its isostere 2-phenylfuran, introducing different substituents into the phenyl ring to optimize structures for receptor binding and potentially enhance activity . They also substituted the acetic acid group on the rhodanine with an aliphatic side chain to increase bacterial cell wall penetration .

Chemical Properties
The molecular weight of 2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid is 220.20, and its molecular formula is C12H9FO3 .

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and fluorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Impact of Substituents on Activity

  • Fluorine vs. Chlorine: The 4-chlorophenyl analog () exhibits potent cytotoxicity due to electron-withdrawing effects, enhancing thiazolidinone-mediated apoptosis in leukemia cells . In contrast, fluorophenyl derivatives (e.g., H2-81) show specificity against bacterial biofilms, likely due to improved membrane penetration from fluorine’s smaller size and lipophilicity .
  • Heterocyclic Modifications : Replacing the furan ring with thiophene (as in H2-81) alters electronic distribution, reducing anticancer activity but enhancing antibacterial efficacy .
  • Acetic Acid vs.

Physicochemical Properties

  • Solubility : Fluorine substituents improve lipid solubility compared to chlorine, as seen in H2-81’s superior biofilm penetration .
  • Spectral Characteristics : The 2-fluorophenyl group in 2-(2-fluorophenyl)acetic anhydride causes distinct ¹H NMR shifts, overlapping with its parent acid, suggesting similar electronic environments in related compounds .

Biological Activity

2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a furan ring and a fluorophenyl substituent. These structural elements contribute to its biological activity, particularly in anti-inflammatory and analgesic contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid is C12H9O3FC_{12}H_{9}O_{3}F, with a molecular weight of approximately 234.22 g/mol. The presence of the furan ring enhances its reactivity, while the fluorophenyl group is believed to improve its binding affinity to various biological targets, potentially modulating biochemical pathways involved in inflammation and pain management.

Research indicates that 2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid may exert its biological effects through several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit COX enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
  • Modulation of Inflammatory Pathways : The unique combination of the furan and fluorophenyl groups could enhance interactions with receptors or enzymes involved in inflammatory responses, thereby providing analgesic effects.

Anti-inflammatory and Analgesic Properties

Studies suggest that 2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid exhibits significant anti-inflammatory activity comparable to traditional NSAIDs. Its efficacy in reducing inflammation has been linked to its ability to inhibit COX enzymes and other inflammatory mediators.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
2-Fluorophenylacetic acidContains fluorophenyl but lacks furan ringSimpler structure with potentially different activity
3-Methylfuran-2-carboxylic acidContains furan ring and methyl groupLacks fluorophenyl substituent
2-(4-Fluorophenyl)acetic acidSimilar structure but without the furan ringDifferent substitution pattern

This table illustrates how the distinct combination of a fluorophenyl group, a furan ring, and an acetic acid moiety in 2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid contributes to its unique chemical reactivity and biological properties.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on the structure of 2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid. For example:

  • Synthesis and Evaluation : In one study, derivatives were synthesized and tested for their anti-inflammatory properties using animal models. Results indicated significant reductions in inflammation markers compared to control groups .
  • Anticancer Screening : A related study evaluated various derivatives against multiple cancer cell lines, demonstrating promising cytotoxicity profiles that suggest potential applications in oncology .

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